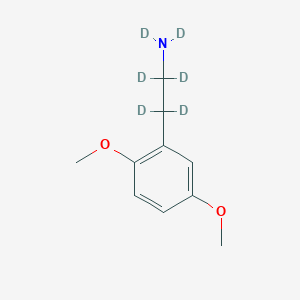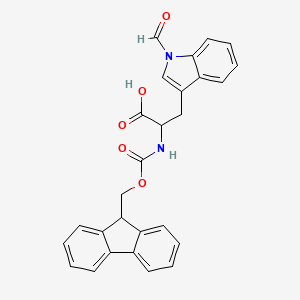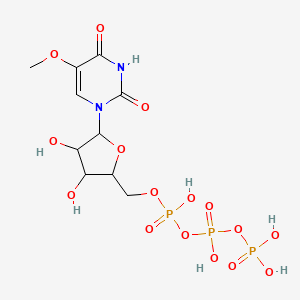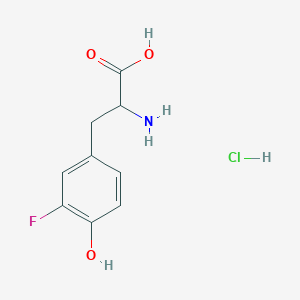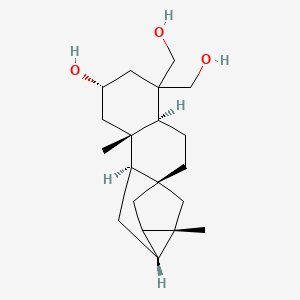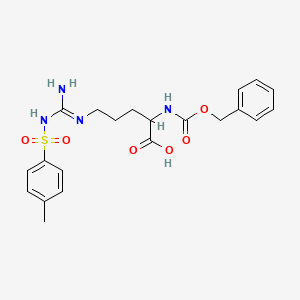
N-Cbz-Nomega-tosyl-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-Nomega-tosyl-L-arginine is a derivative of the amino acid L-arginine, where the amino group is protected by a carbobenzyloxy (Cbz) group and the guanidine group is protected by a tosyl (tosylate) group. This compound is often used in peptide synthesis and other organic synthesis processes to protect the amino and guanidine groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-Nomega-tosyl-L-arginine typically involves the protection of the amino and guanidine groups of L-arginine. The amino group is protected using carbobenzyloxy chloride (CbzCl) in the presence of a base such as sodium hydroxide or triethylamine. The guanidine group is protected using tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry but may use more efficient and cost-effective reagents and conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-Nomega-tosyl-L-arginine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and tosyl protecting groups using catalytic hydrogenation (Pd-C, H2) for Cbz and acid (e.g., trifluoroacetic acid) for tosyl.
Substitution Reactions: The protected amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) for Cbz group removal.
Substitution: Methanesulfonyl chloride and N-methylimidazole in dichloromethane for arylamide formation.
Major Products Formed
Scientific Research Applications
N-Cbz-Nomega-tosyl-L-arginine has several applications in scientific research:
Peptide Synthesis: Used as a protected form of L-arginine in the synthesis of peptides to prevent unwanted side reactions.
Organic Synthesis: Utilized in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-Cbz-Nomega-tosyl-L-arginine primarily involves its role as a protected form of L-arginine. The protective groups (Cbz and tosyl) prevent the amino and guanidine groups from participating in unwanted reactions during synthesis. The compound can be deprotected under specific conditions to release L-arginine, which can then participate in biological processes such as nitric oxide production and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-Nomega-tosyl-L-arginine: Similar to N-Cbz-Nomega-tosyl-L-arginine but uses a tert-butoxycarbonyl (Boc) group for amino protection.
N-Fmoc-Nomega-tosyl-L-arginine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
This compound is unique due to its specific combination of protective groups (Cbz and tosyl), which offer stability under various reaction conditions and can be selectively removed without affecting other functional groups .
Properties
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRCFPZYISVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
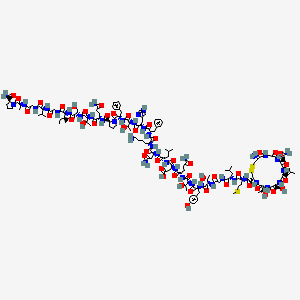
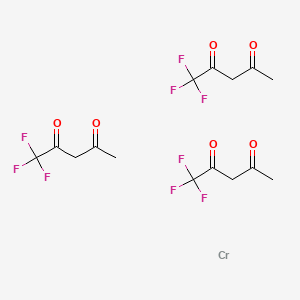
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

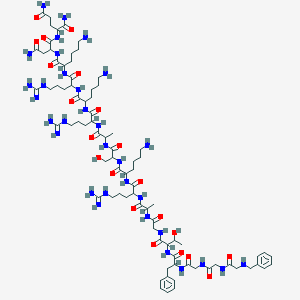
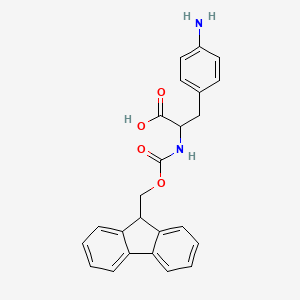
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
